α-Halokarbonsäuren

Alpha-halocarboxylic acids are a class of organic compounds containing both a carboxylic acid group (-COOH) and a halogen atom attached to the α-carbon (the carbon directly adjacent to the carboxyl group). These compounds play a significant role in various chemical processes due to their unique reactivity. They are commonly used as precursors for a wide range of organic syntheses, particularly in the pharmaceutical industry where they serve as intermediates in drug synthesis.

The halogen substituent can be chlorine, bromine, or iodine, each imparting different properties and reactivities. For example, chlorine-substituted alpha-halocarboxylic acids are more reactive towards nucleophiles than their brominated counterparts due to the lower electron-withdrawing effect of chlorine.

Additionally, these compounds have applications in polymer chemistry, where they can act as initiators or crosslinking agents. Their versatile nature makes them indispensable tools in organic synthesis and industrial processes.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

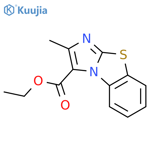

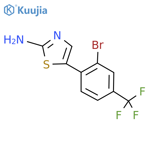

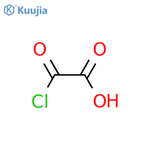

|

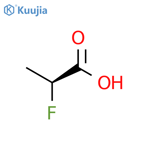

(S)-2-fluoropropionic acid | 57965-29-4 | C3H5FO2 |

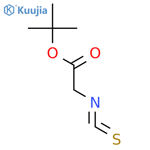

|

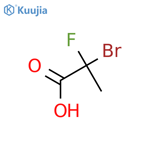

2-Bromo-2-fluoropropionic acid | 132629-22-2 | C3H4BrFO2 |

|

3-bromo-2,2-difluoropropanoic acid | 133281-20-6 | |

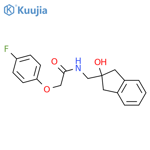

|

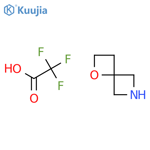

1-oxa-6-azaspiro[3.3]heptane; trifluoroacetic acid | 1303587-87-2 | C7H10F3NO3 |

|

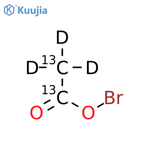

2-Bromoacetic-1,2-13C2-2,2-d2 Acid-d | 1215692-10-6 | C2H3BrO2 |

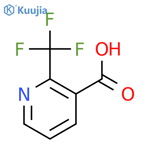

|

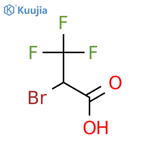

2-Bromo-3,3,3-trifluoropropanoic Acid | 71026-98-7 | C3H2BrF3O2 |

|

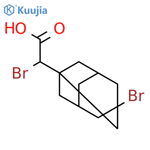

Bromo-(3-bromo-adamantan-1-yl)-acetic acid | 102516-42-7 | C12H16Br2O2 |

|

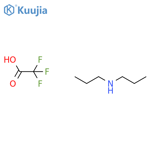

1-Propanamine, N-propyl-, trifluoroacetate | 143651-07-4 | C8H16F3NO2 |

|

Oxalic acid; Monochloride | 4732-69-8 | C2HClO3 |

|

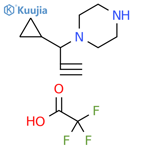

1-(1-cyclopropylprop-2-yn-1-yl)piperazine, trifluoroacetic acid | 2648947-33-3 | C12H17F3N2O2 |

Verwandte Literatur

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

Empfohlene Lieferanten

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte